Cas no 34233-69-7 (Clozapine N-oxide)

Clozapine N-oxide Chemical and Physical Properties
Names and Identifiers
-
- 5H-Dibenzo[b,e][1,4]diazepine,8-chloro-11-(4-methyl-4-oxido-1-piperazinyl)-
- Clozapine N-Oxide
- Clozapine N-oxide solution
- Clozapine N-oxide
- MAJORMETABOLITEOFCLOZAPINE.POSSESSESLITTLEORNOACTIVITYAT5-HTRECEPTORS
- 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e](1,4)diazepine N-oxide
- NSC 750266
- 34233-69-7
- 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,4]diazepine N-oxide
- Clozapine (N-oxide)
- MZA8BK588J
- SCHEMBL9014028
- 4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)-1-methylpiperazine 1-oxide
- OGUCZBIQSYYWEF-UHFFFAOYSA-N
- 8-Chloro-11-(4-methyl-4-oxido-1-pip erazinyl)-5H-dibenzo[b,e][1,4]diazepine
- BDBM50279241
- Clozapine N-oxide (CNO) (freebase)
- DTXSID50955778
- Q27284305
- 3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine
- BC162765
- MFCD00210190
- Clozapine-N-oxide (M1)
- Clozapine N-oxide dihydrochloride- Bio-X
- AKOS005066164
- 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-4-oxido-1-piperazinyl)-
- CS-1618
- W18756
- CHEMBL1688
- 5H-DIBENZO(B,E)(1,4)DIAZEPINE, 8-CHLORO-11-(4-METHYL-4-OXIDO-1-PIPERAZINYL)-
- BCP28618
- 5H-Dibenzo[b,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl)-, N-oxide
- UNII-MZA8BK588J
- NSC-750266
- 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine
- HY-17366
- CHEBI:169893
- J-019512
- C18H19ClN4O
- 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 8-CHLORO-11-(4-METHYL-1-PIPERAZINYL)-, N-OXIDE
- (E)-4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)-1-methylpiperazine 1-oxide
- CNO
- N-Oxyclozapine
- VUFB-12426
- Clozapine-N-oxide
- FT-0665138
- HB1807
- 8-chloro-11-(4-methyl-4-oxo-4lambda~5~-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine
- EX-A2353
- NSC750266
- BC161997
- 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine N-oxide
- 1ST172620
- 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-4-oxido-1-piperazinyl)-; 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl)-, N-oxide (8CI); 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine; Clozapine N-oxide
- DA-62410
- Clozapine N-oxide
-
- MDL: MFCD00210190
- Inchi: InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
- InChI Key: OGUCZBIQSYYWEF-UHFFFAOYSA-N
- SMILES: [O-][N+]1(C)CCN(C2=NC3=CC(Cl)=CC=C3NC4=CC=CC=C42)CC1
Computed Properties
- Exact Mass: 342.124739g/mol
- Surface Charge: 0
- XLogP3: 2.5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 342.124739g/mol
- Monoisotopic Mass: 342.124739g/mol
- Topological Polar Surface Area: 45.7Ų
- Heavy Atom Count: 24
- Complexity: 491
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.36
- Melting Point: 190-248°C
- Boiling Point: 517.4°Cat760mmHg
- Flash Point: 9℃
- Refractive Index: 1.685
- Solubility: Dissolution (48 g/l) (25 º C),
- PSA: 57.06000
- LogP: 3.20560
Clozapine N-oxide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H336
- Warning Statement: MissingPhrase-N15.00950417
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26; S36
- RTECS:HP1760000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Risk Phrases:R22; R36/37/38
- Safety Term:6.1(b)
- HazardClass:6.1(b)
- Packing Group:III
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Clozapine N-oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Hello Bio | HB1807-100mg |
Clozapine N-oxide (CNO) (freebase) |
34233-69-7 | >98% | 100mg |
£583 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C99490-5mg |
CLOZAPINE N-OXIDE |
34233-69-7 | 5mg |
¥578.0 | 2022-10-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C587520-10mg |
4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)-1-methylpiperazine 1-oxide |
34233-69-7 | 10mg |
¥1320.00 | 2023-09-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4494-100mg |
CLOZAPINE N-OXIDE |
34233-69-7 | 99.94% | 100mg |
¥ 3446 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4494-10 mg |
CLOZAPINE N-OXIDE |
34233-69-7 | 99.94% | 10mg |
¥1012.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391002B-50mg |
Clozapine N-oxide, |
34233-69-7 | 50mg |
¥6092.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879476-10mg |
Clozapine (N-oxide) |
34233-69-7 | ≥99% | 10mg |
¥646.00 | 2022-10-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C879476-50mg |
Clozapine (N-oxide) |
34233-69-7 | ≥99% | 50mg |
¥1,999.00 | 2022-10-18 | |
LKT Labs | C4759-5 mg |
Clozapine N-oxide |
34233-69-7 | ≥98% | 5mg |
$179.10 | 2023-07-11 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S80657-5mg |
3-Chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-benzo[b][1,4]benzodiazepine |
34233-69-7 | 99% | 5mg |
¥512.00 | 2022-10-18 |
Clozapine N-oxide Related Literature
-
Cris Lapthorn,Frank S. Pullen,Babur Z. Chowdhry,Patricia Wright,George L. Perkins,Yanira Heredia Analyst 2015 140 6814
-
Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
-
Joseph A. Fantuzzo,Denise A. Robles,Vincent R. Mirabella,Ronald P. Hart,Zhiping P. Pang,Jeffrey D. Zahn Lab Chip 2020 20 1140
-
Shuyun Dong,John A. Allen,Martilias Farrell,Bryan L. Roth Mol. BioSyst. 2010 6 1376
-
Yin Fang,Lingyuan Meng,Aleksander Prominski,Erik N. Schaumann,Matthew Seebald,Bozhi Tian Chem. Soc. Rev. 2020 49 7978
Additional information on Clozapine N-oxide
Recent Advances in Clozapine N-oxide (34233-69-7) Research: A Comprehensive Review
Clozapine N-oxide (CNO, CAS: 34233-69-7) has emerged as a critical tool in chemogenetics, particularly in the field of neuroscience and pharmacology. As an inert metabolite of clozapine, CNO is widely used in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology to selectively modulate neuronal activity. Recent studies have further elucidated its pharmacokinetics, pharmacodynamics, and potential applications, making it a focal point in contemporary research.
One of the most significant advancements in CNO research is the refinement of its application in DREADD systems. A 2023 study published in Nature Neuroscience demonstrated that CNO's efficacy in activating hM3Dq and hM4Di receptors is highly dose-dependent, with optimal effects observed at concentrations ranging from 1-5 mg/kg in rodent models. The study also highlighted the importance of considering species-specific metabolic pathways, as CNO's conversion back to clozapine varies significantly between mice and humans.
Pharmacokinetic studies have also shed light on CNO's metabolic fate. Research published in Journal of Pharmacology and Experimental Therapeutics (2022) revealed that CNO undergoes extensive first-pass metabolism, primarily mediated by CYP3A4 and CYP1A2 enzymes. This finding has important implications for dosing regimens, particularly in long-term studies where metabolite accumulation could confound experimental results. The study proposed alternative dosing strategies, including intermittent administration or the use of slow-release formulations, to mitigate these effects.
Beyond its established role in neuroscience, recent investigations have explored novel applications of CNO in cancer research. A groundbreaking 2023 paper in Cell Chemical Biology reported the development of CNO-activated chimeric antigen receptor (CAR) T cells, showcasing its potential in precision immunotherapy. The study demonstrated that CNO could serve as a remote-control switch for engineered immune cells, offering spatiotemporal control over therapeutic activity with minimal off-target effects.
Despite these advancements, challenges remain in CNO research. A 2024 meta-analysis in Neuropharmacology raised concerns about potential off-target effects at higher doses, particularly in prolonged exposure scenarios. The analysis called for more rigorous characterization of CNO's binding profiles and the development of next-generation designer compounds with improved specificity. These findings underscore the need for continued research to optimize CNO's utility while minimizing unintended pharmacological effects.
The synthesis and characterization of CNO (34233-69-7) have also seen technological improvements. Recent advances in analytical chemistry, particularly in LC-MS/MS methodologies, have enabled more precise quantification of CNO and its metabolites in biological matrices. This progress has been instrumental in addressing previous limitations in detection sensitivity and specificity, facilitating more accurate pharmacokinetic studies and therapeutic monitoring.
Looking forward, the research landscape for Clozapine N-oxide appears poised for significant expansion. Emerging applications in optogenetics-chemogenetics hybrid systems and the development of CNO-responsive biosensors represent exciting new frontiers. As our understanding of this versatile compound deepens, it continues to offer unprecedented opportunities for precise manipulation of biological systems, cementing its position as an indispensable tool in modern chemical biology and pharmaceutical research.
34233-69-7 (Clozapine N-oxide) Related Products
- 612506-01-1(5H-DIBENZO[B,E][1,4]DIAZEPIN-11-AMINE, 2-(1-METHYLETHYL)-)
- 174794-02-6(Olanzapine N-Oxide)
- 63687-94-5(11-4-Methyl-piperazin-1-yl)-5H-dibenzob,e1,4diazepin-8-ol)
- 63687-95-6(5H-DIBENZO[B,E][1,4]DIAZEPIN-8-OL, 11-(1-PIPERAZINYL)-)
- 5747-31-9(5H-DIBENZO[B,E][1,4]DIAZEPINE, 3-METHYL-11-(4-METHYL-1-PIPERAZINYL)-)
- 142386-98-9(5H-Dibenzo[b,e][1,4]diazepin-11-amine, N-methyl-N-(2-methylphenyl)-)
- 89481-03-8(5H-DIBENZO[B,E][1,4]DIAZEPIN-11-AMINE, N-(2-METHOXYPHENYL)-)
- 89480-99-9(5H-DIBENZO[B,E][1,4]DIAZEPIN-11-AMINE, N-PHENYL-)
- 612506-24-8(5H-DIBENZO[B,E][1,4]DIAZEPINE, 2-METHYL-11-(4-METHYL-1-PIPERAZINYL)-)
- 113685-16-8(2-Pyridinamine, 1,4,5,6-tetrahydro-N,1-diphenyl-4-(phenylimino)-)

